molecular formula C20H12F3N5 B13797737 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine

2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine

Cat. No.: B13797737
M. Wt: 379.3 g/mol
InChI Key: ALLAZXRIGPECGQ-UHFFFAOYSA-N
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Description

2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of pyrimidine and pyridine rings, which are fused with phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound allow for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups into the aromatic rings.

Scientific Research Applications

2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-methylpyridin-3-YL)pyrimidine
  • 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-chloropyridin-3-YL)pyrimidine
  • 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-bromopyridin-3-YL)pyrimidine

Comparison

Compared to these similar compounds, 2-Phenyl-5-(pyrimidin-4-YL)-4-(6-(trifluoromethyl)pyridin-3-YL)pyrimidine is unique due to the presence of the trifluoromethyl group

Properties

Molecular Formula

C20H12F3N5

Molecular Weight

379.3 g/mol

IUPAC Name

2-phenyl-5-pyrimidin-4-yl-4-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine

InChI

InChI=1S/C20H12F3N5/c21-20(22,23)17-7-6-14(10-25-17)18-15(16-8-9-24-12-27-16)11-26-19(28-18)13-4-2-1-3-5-13/h1-12H

InChI Key

ALLAZXRIGPECGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CN=C(C=C3)C(F)(F)F)C4=NC=NC=C4

Origin of Product

United States

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